molecular formula C5H10O4 B14689712 Ethyl 2-hydroxyethyl carbonate CAS No. 35466-85-4

Ethyl 2-hydroxyethyl carbonate

Cat. No.: B14689712
CAS No.: 35466-85-4
M. Wt: 134.13 g/mol
InChI Key: UOQTVEMFXWKBBS-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxyethyl carbonate is an organic compound with the molecular formula C5H10O4. It is a carbonate ester derived from ethylene glycol and ethanol. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-hydroxyethyl carbonate can be synthesized through the reaction of ethylene carbonate with ethanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the carbonate ester bond.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-hydroxyethyl carbonate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze to form ethylene glycol and ethanol.

    Transesterification: It can react with other alcohols to form different carbonate esters.

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Typically requires acidic or basic conditions.

    Transesterification: Often catalyzed by acids or bases.

    Substitution Reactions: Various nucleophiles such as amines or thiols can be used.

Major Products Formed:

    Hydrolysis: Ethylene glycol and ethanol.

    Transesterification: Different carbonate esters depending on the alcohol used.

    Substitution Reactions: Products vary based on the nucleophile involved.

Scientific Research Applications

Ethyl 2-hydroxyethyl carbonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its role in the formulation of biodegradable polymers for medical implants.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which ethyl 2-hydroxyethyl carbonate exerts its effects is primarily through its ability to form stable carbonate ester bonds. These bonds can undergo hydrolysis or transesterification, making the compound a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

    Ethylene carbonate: A cyclic carbonate with similar reactivity but different physical properties.

    Propylene carbonate: Another cyclic carbonate with a slightly different structure and reactivity.

    Dimethyl carbonate: A linear carbonate ester with different applications and reactivity.

Uniqueness: Ethyl 2-hydroxyethyl carbonate is unique due to its combination of ethylene glycol and ethanol moieties, which impart specific reactivity and solubility properties. Its ability to undergo various chemical reactions makes it a valuable intermediate in both research and industrial applications.

Properties

IUPAC Name

ethyl 2-hydroxyethyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-2-8-5(7)9-4-3-6/h6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQTVEMFXWKBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80706139
Record name Ethyl 2-hydroxyethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80706139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35466-85-4
Record name Ethyl 2-hydroxyethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80706139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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